Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-
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Overview
Description
Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]- is an organic compound with a complex structure consisting of 20 hydrogen atoms, 18 carbon atoms, 5 oxygen atoms, and 1 sulfur atom . This compound is part of the benzaldehyde family, known for its aromatic properties and various functional groups that make it versatile in chemical reactions.
Preparation Methods
The synthesis of Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]- involves multiple steps. One common method includes the use of aromatic substitution reactions. For instance, starting from p-cresol, bromination followed by nucleophilic substitution with sodium methoxide can be employed. The methyl group is then oxidized to an aldehyde . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Chemical Reactions Analysis
Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Research studies utilize this compound to investigate its biological activity and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar compounds include:
3,4,5-Trimethoxybenzaldehyde: Another trisubstituted aromatic aldehyde with similar reactivity but different substitution patterns.
2,4,6-Trimethylbenzaldehyde: Known for its use in various synthetic applications, differing mainly in the position and type of substituents.
2,3,5-Trimethoxy-4-methylbenzaldehyde: Shares similar functional groups but has a methyl group instead of a methoxy group at one position.
Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]- stands out due to its unique combination of methoxy and thioether groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
823829-22-7 |
---|---|
Molecular Formula |
C18H20O5S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,3,4-trimethoxy-6-[(4-methoxyphenyl)methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C18H20O5S/c1-20-13-7-5-12(6-8-13)11-24-16-9-15(21-2)18(23-4)17(22-3)14(16)10-19/h5-10H,11H2,1-4H3 |
InChI Key |
ARQIMYONPAQGND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=C(C(=C(C(=C2)OC)OC)OC)C=O |
Origin of Product |
United States |
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